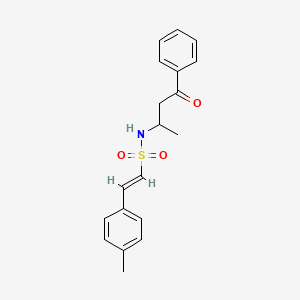
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate is a chemical compound with the molecular formula C10H16F2O3 and a molecular weight of 222.23 g/mol . It is characterized by the presence of a cycloheptane ring substituted with hydroxyl and difluoro groups, and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with difluoromethylating agents followed by hydroxylation and esterification. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-difluoro-5-oxocycloheptane-1-carboxylate, while reduction of the ester group can produce 4,4-difluoro-5-hydroxycycloheptanol .
Aplicaciones Científicas De Investigación
Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate include:
- Ethyl 4,4-difluorocyclohexanecarboxylate
- Ethyl 4,4-difluoro-5-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
Uniqueness
This compound is unique due to its combination of a cycloheptane ring with difluoro and hydroxyl substitutions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUBQRZGUGRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(CC1)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)
![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)
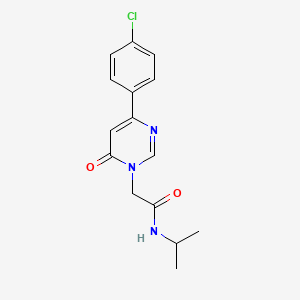
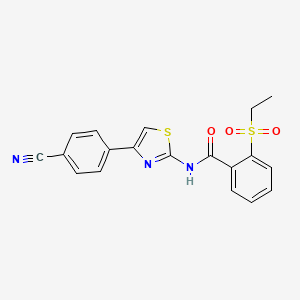
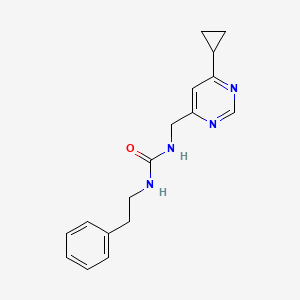
![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

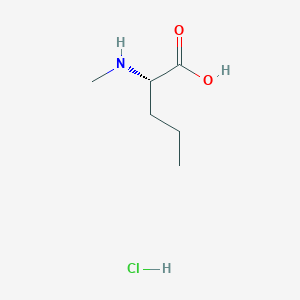
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)
